molecular formula C19H28ClN5NaO9P B8180614 sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate

sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate

Cat. No.: B8180614
M. Wt: 559.9 g/mol
InChI Key: KOCAIYNOEDEGSP-KQLLMKJDSA-M
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Description

OP-5244 (sodium) is a potent and orally active inhibitor of CD73, with an IC50 value of 0.25 nanomolar. CD73 is an enzyme that plays a crucial role in the production of adenosine, a molecule involved in various physiological processes, including immunosuppression. By inhibiting CD73, OP-5244 (sodium) can reverse immunosuppression, making it a promising compound for cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OP-5244 (sodium) involves multiple steps, including the preparation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of OP-5244 (sodium) likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

OP-5244 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving OP-5244 (sodium) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .

Major Products

The major products formed from the reactions of OP-5244 (sodium) include various derivatives with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s biological activity .

Mechanism of Action

OP-5244 (sodium) exerts its effects by inhibiting the enzyme CD73, which is involved in the production of adenosine. Adenosine is a molecule that can suppress immune responses, and its elevated levels are associated with poor prognosis in cancer patients. By blocking CD73, OP-5244 (sodium) reduces adenosine levels, thereby reversing immunosuppression and enhancing the immune system’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to OP-5244 (sodium) include other CD73 inhibitors, such as:

Uniqueness

OP-5244 (sodium) is unique due to its high potency and oral bioavailability. Its ability to completely inhibit adenosine production in both human and murine cancer cell lines makes it a valuable tool for cancer research. Additionally, its effectiveness in reversing immunosuppression and enhancing anti-tumor immunity sets it apart from other CD73 inhibitors .

Properties

IUPAC Name

sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN5O9P.Na/c1-32-9-19(8-26,35(29,30)31)33-7-12-13(27)14(28)17(34-12)25-16-11(6-21-25)15(23-18(20)24-16)22-10-4-2-3-5-10;/h6,10,12-14,17,26-28H,2-5,7-9H2,1H3,(H,22,23,24)(H2,29,30,31);/q;+1/p-1/t12-,13-,14-,17-,19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCAIYNOEDEGSP-KQLLMKJDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)(OCC1C(C(C(O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@](CO)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5NaO9P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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